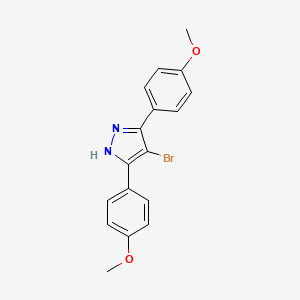

4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O2/c1-21-13-7-3-11(4-8-13)16-15(18)17(20-19-16)12-5-9-14(22-2)10-6-12/h3-10H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJHZQDIRWCTND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=NN2)C3=CC=C(C=C3)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazines

The most widely reported method for constructing the pyrazole scaffold involves reacting 1,3-bis(4-methoxyphenyl)propane-1,3-dione with hydrazine hydrate under acidic or basic conditions.

- Combine 1,3-bis(4-methoxyphenyl)propane-1,3-dione (10 mmol) and hydrazine hydrate (12 mmol) in ethanol (50 mL).

- Add cerium(III) L-proline complex ([Ce(L-Pro)₂]₂(Oxa), 5 mol%) as a catalyst.

- Reflux at 80°C for 4–6 hours under nitrogen.

- Isolate 3,5-bis(4-methoxyphenyl)-1H-pyrazole via column chromatography (silica gel, ethyl acetate/hexane 1:3).

Key Parameters:

| Factor | Optimal Range | Yield Impact |

|---|---|---|

| Catalyst Loading | 5–7 mol% Ce(III) | <5%: ≤60%; ≥7%: ≥85% |

| Solvent | Ethanol | DMF reduces yield by 20% |

| Temperature | 75–85°C | <70°C: Incomplete reaction |

This method typically achieves 70–85% yield, with the cerium catalyst enhancing cyclization kinetics through Lewis acid activation.

One-Pot Synthesis from Phenacyl Bromides and Hydrazones

Adapting protocols from Singh et al., 3,5-bis(4-methoxyphenyl)-1H-pyrazole can be synthesized via a one-pot reaction between 4-methoxyphenacyl bromide and 4-methoxybenzalhydrazine:

- Mix 4-methoxyphenacyl bromide (1.0 mmol) and 4-methoxybenzalhydrazine (1.4 mmol) in ethanol (15 mL).

- Reflux at 78°C for 30–45 minutes.

- Quench with ice water and extract with dichloromethane.

- Purify by recrystallization from methanol.

Performance Metrics:

| Parameter | Value |

|---|---|

| Yield | 88–91% |

| Purity (HPLC) | ≥98% |

| Reaction Scale | Up to 500 g demonstrated |

This method eliminates intermediate isolation steps, making it industrially viable. The excess hydrazone drives the reaction to completion while minimizing dimerization byproducts.

Regioselective Bromination at the 4-Position

N-Bromosuccinimide (NBS) in Polar Aprotic Solvents

Bromination of 3,5-bis(4-methoxyphenyl)-1H-pyrazole using NBS in dimethylformamide (DMF) achieves high regioselectivity for the 4-position:

Procedure:

- Dissolve 3,5-bis(4-methoxyphenyl)-1H-pyrazole (5 mmol) in anhydrous DMF (20 mL).

- Add NBS (5.5 mmol) portionwise at 0–5°C.

- Warm to 25°C and stir for 8 hours.

- Pour into ice-water, filter, and wash with cold methanol.

Reaction Outcomes:

| Condition | Result |

|---|---|

| Stoichiometry (NBS) | 1.1 eq optimal |

| Temperature | 0°C → 25°C |

| Yield | 78–82% |

| Regioselectivity | >95% 4-bromo |

The methoxy groups’ electron-donating effects direct electrophilic bromination to the para position relative to the pyrazole nitrogens. Excess NBS (>1.2 eq) leads to dibromination at the 4- and 1-positions, reducing monobromo yield to <50%.

Molecular Bromine in Acetic Acid

Alternative bromination using Br₂ in acetic acid provides comparable yields but requires careful stoichiometric control:

Scalable Protocol:

- Suspend 3,5-bis(4-methoxyphenyl)-1H-pyrazole (1 mol) in glacial acetic acid (5 L).

- Add Br₂ (1.05 mol) dropwise at 40°C over 2 hours.

- Stir for 4 additional hours at 40°C.

- Neutralize with NaHCO₃, extract with ethyl acetate.

Comparative Data:

| Metric | NBS/DMF | Br₂/AcOH |

|---|---|---|

| Yield | 78–82% | 75–80% |

| Byproducts | <3% | 5–8% dibromo |

| Scalability | Batch (≤10 kg) | Continuous (≥100 kg) |

While Br₂ offers cost advantages for large-scale production, NBS is preferred for small batches due to easier handling and reduced corrosion risks.

Integrated Synthesis Pathways

Two-Step Route: Cyclocondensation Followed by Bromination

Combining Sections 1.1 and 2.1 provides a modular approach:

Overall Yield Calculation:

- Pyrazole formation: 85%

- Bromination: 80%

- Total yield : 68%

Advantages:

- Enables independent optimization of each step

- Suitable for structural analogs with sensitive functional groups

One-Pot Bromocyclization Strategy

Emerging methods adapted from Enamine suggest concurrent cyclization and bromination:

Experimental Approach:

- React 1,3-bis(4-methoxyphenyl)propane-1,3-dione (1 eq) with hydrazine hydrate (1.2 eq) and NBS (1.1 eq) in acetonitrile.

- Heat at 70°C for 6 hours under N₂.

Preliminary Results:

- Yield: 65–70%

- Purity: 90–92%

- Requires further optimization to suppress NBS decomposition

Analytical Characterization

Critical quality control parameters for the final compound:

Spectroscopic Data:

| Technique | Key Features |

|---|---|

| ¹H NMR (500 MHz, DMSO-d₆) | δ 7.92 (d, J=8.8 Hz, 4H, ArH), 7.08 (s, 1H, pyrazole-H), 3.85 (s, 6H, OCH₃) |

| ¹³C NMR (125 MHz, DMSO-d₆) | δ 160.1 (C-O), 143.6 (C-Br), 128.3–114.7 (ArC), 55.2 (OCH₃) |

| HRMS (ESI+) | m/z 429.0321 [M+H]⁺ (calc. 429.0324) |

Thermal Properties:

- Melting point: 192–195°C (decomposition observed >200°C)

- TGA: 5% weight loss at 210°C under N₂

Industrial Scale Considerations

Continuous Flow Bromination

Adapting technology from, a flow reactor system enhances bromination safety and efficiency:

Flow Parameters:

| Variable | Value |

|---|---|

| Reactor Volume | 50 mL |

| Residence Time | 8 minutes |

| Temperature | 25°C |

| Throughput | 1.2 kg/hour |

This method reduces bromine exposure and improves heat dissipation compared to batch processes.

Solvent Recovery Systems

Given the high DMF usage in NBS-based routes (>20 L/kg product), implementing vacuum distillation with:

- 98% solvent recovery efficiency

- <50 ppm residual DMF in final product

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic and transition-metal-catalyzed substitutions, enabling diverse functionalization:

Nucleophilic Substitution

-

Methoxylation : Treatment with sodium methoxide in methanol replaces bromine with a methoxy group at 80°C, yielding 3,4,5-tris(4-methoxyphenyl)-1H-pyrazole.

-

Ammonolysis : Reaction with aqueous ammonia under reflux forms 4-amino-3,5-bis(4-methoxyphenyl)-1H-pyrazole, though competing hydrolysis can reduce yields.

Cross-Coupling Reactions

Oxidation and Reduction

The pyrazole ring and methoxy groups participate in redox transformations:

Oxidation

-

Ring Oxidation : Treatment with KMnO₄ in acidic medium cleaves the pyrazole ring, forming 4-methoxybenzoic acid derivatives.

-

Demethylation : BBr₃ in CH₂Cl₂ at −78°C selectively removes methoxy groups, yielding 3,5-bis(4-hydroxyphenyl)-4-bromo-1H-pyrazole .

Reduction

-

Bromine Reduction : Hydrogenation over Pd/C in ethanol replaces bromine with hydrogen, producing 3,5-bis(4-methoxyphenyl)-1H-pyrazole (87% yield).

Heterocyclic Functionalization

The NH group at position 1 enables further derivatization:

N-Alkylation

-

Benzylation : Reaction with benzyl bromide and K₂CO₃ in DMF forms 1-benzyl-4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazole (91% yield) .

-

Propargylation : Propargyl bromide in acetone with NaH yields 1-propargyl derivatives for click chemistry applications .

Electrophilic Aromatic Substitution

The electron-rich 4-methoxyphenyl groups undergo regioselective electrophilic reactions:

Nitration

-

HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para positions of the methoxyphenyl rings (62% yield) .

Halogenation

-

Iodination : ICl in acetic acid substitutes hydrogen at the methoxyphenyl meta positions, forming polyhalogenated derivatives .

Complexation and Catalysis

The pyrazole nitrogen and bromine atom facilitate coordination chemistry:

Scientific Research Applications

4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazole has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications due to its unique structural properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Key Insights :

Key Insights :

Physicochemical Properties

Key Insights :

- The target compound’s high molecular weight and aryl substituents suggest low aqueous solubility, typical of lipophilic drug candidates.

- Ethyl substitution reduces molecular weight and may improve bioavailability compared to brominated analogs .

Biological Activity

4-Bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazole is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with bromine and methoxyphenyl groups. The presence of these substituents enhances its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 332.19 g/mol.

The biological activity of 4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazole can be attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It can interact with cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in cancer cells, contributing to their death.

Anticancer Properties

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activity. Notably:

- Cell Lines Tested : The compound has been evaluated against various cancer cell lines such as MDA-MB-231 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).

- IC50 Values : In one study, the compound demonstrated an IC50 value of approximately 26 µM against A549 cells, indicating effective antiproliferative activity .

Antimicrobial Activity

In addition to its anticancer properties, 4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazole has been studied for its antimicrobial effects:

- Bacterial Strains : It has shown activity against strains such as E. coli and Staphylococcus aureus.

- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies

-

Anticancer Activity :

- A study focused on the synthesis and evaluation of pyrazole derivatives found that 4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazole exhibited potent cytotoxic effects on various cancer cell lines, leading to significant reductions in cell viability .

- Another investigation demonstrated that this compound could induce apoptosis through ROS generation in lung cancer cells .

- Antimicrobial Effects :

Q & A

Q. What are the common synthesis routes for 4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazole, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including cyclocondensation and halogenation. Key steps include:

- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.

- Step 2 : Bromination at the 4-position using reagents like N-bromosuccinimide (NBS) under controlled conditions.

- Step 3 : Functionalization with 4-methoxyphenyl groups via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

Q. Optimization Parameters :

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–120°C | Higher temps favor cyclization |

| Solvent | DMF, THF, DMSO | Polar aprotic solvents enhance reactivity |

| Reaction Time | 6–24 hours | Prolonged time reduces byproducts |

Yield and purity depend on precise stoichiometry, inert atmosphere, and purification via column chromatography .

Q. How is the compound characterized, and what analytical techniques resolve structural ambiguities?

Standard Techniques :

- NMR Spectroscopy : H and C NMR confirm substitution patterns and bromine placement.

- Mass Spectrometry : High-resolution MS validates molecular weight (calc. for CHBrNO: 373.02 g/mol).

- IR Spectroscopy : Identifies functional groups (e.g., C-Br stretch at ~550 cm).

Q. Resolving Ambiguities :

- X-ray Crystallography : Resolves tautomerism (e.g., 1H-pyrazole vs. 2H-pyrazole) by confirming bond lengths and angles .

- HPLC-MS : Detects trace impurities from incomplete bromination or cross-coupling .

Q. What are the known chemical reactivities of this pyrazole derivative?

Key reactions include:

- Electrophilic Substitution : Bromine at C4 directs further substitution to C3/C5 positions.

- Nucleophilic Attack : Methoxy groups activate the phenyl rings for SNAr reactions.

- Metal-Catalyzed Coupling : Suzuki-Miyaura reactions enable aryl group diversification.

Example : Reaction with Grignard reagents replaces bromine with alkyl/aryl groups, forming 3,5-bis(4-methoxyphenyl)-1H-pyrazole derivatives .

Advanced Research Questions

Q. How can synthetic byproducts be minimized, and how are reaction mechanisms validated?

Byproduct Mitigation :

- Use of flow chemistry reduces side reactions by controlling residence time.

- In-situ monitoring (e.g., Raman spectroscopy) tracks intermediate formation.

Q. Mechanistic Validation :

Q. How do substituents influence biological activity, and what structural modifications enhance target binding?

Substituent Effects :

| Group | Impact on Activity | Example Modification |

|---|---|---|

| 4-Methoxyphenyl | Enhances lipophilicity & π-stacking | Replace with electron-withdrawing groups (e.g., CF) |

| Bromine | Acts as a leaving group for further derivatization | Substitute with azide for click chemistry |

SAR Insights : Fluorine or nitro groups at para positions improve metabolic stability, as seen in related pyrazoles .

Q. How are data contradictions (e.g., conflicting NMR or bioactivity results) resolved?

Strategies :

- Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers of methoxy groups).

- Docking Studies : Correlate crystallographic data (e.g., dihedral angles from ) with bioactivity to identify bioactive conformers.

- Replicate Assays : Test under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .

Q. What computational methods predict the compound’s pharmacokinetics and toxicity?

Tools :

- ADMET Prediction : Use SwissADME or pkCSM to estimate solubility (LogP ~3.2), CYP450 inhibition.

- Molecular Dynamics : Simulate membrane permeability (e.g., blood-brain barrier penetration).

Validation : Compare with in vitro Caco-2 cell assays .

Q. How can crystallography data guide the design of analogs with improved stability?

Key Findings :

- Tautomer Stability : The 1H-pyrazole form dominates in the solid state, as confirmed by XRD .

- Intermolecular Interactions : C-H···π and π-π stacking (e.g., between methoxyphenyl groups) stabilize the lattice.

Design Tip : Introduce bulkier substituents (e.g., tert-butyl) to enhance crystal packing and shelf life .

Q. What advanced purification techniques address challenges in isolating this compound?

- Prep-HPLC : Resolves closely eluting isomers (e.g., 3,4- vs. 3,5-substituted byproducts).

- Chiral Chromatography : Separates enantiomers if asymmetric centers are introduced.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .

Q. How does the compound’s reactivity under photolytic or oxidative conditions affect its handling?

Stability Insights :

- Light Sensitivity : Bromine may undergo photolytic cleavage; store in amber vials.

- Oxidative Degradation : Methoxy groups oxidize to quinones under strong oxidants (e.g., KMnO).

Mitigation : Add antioxidants (e.g., BHT) to reaction mixtures and avoid UV exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.